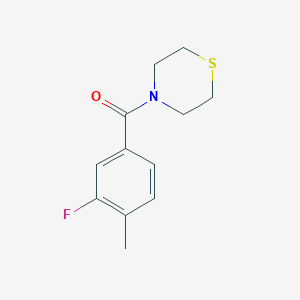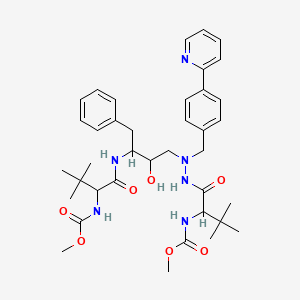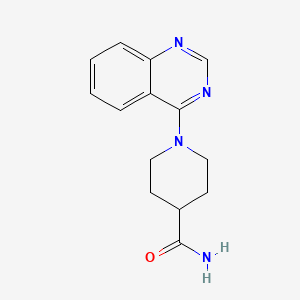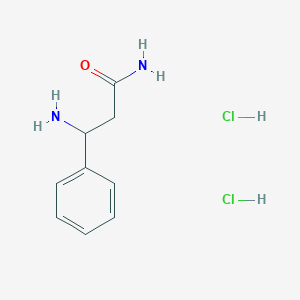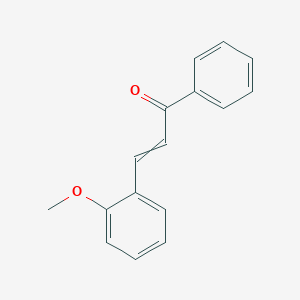
Methoxychalcone
Overview
Description
Methoxychalcone is a useful research compound. Its molecular formula is C16H14O2 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Natural Product Isolation and Structural Analysis
Methoxychalcones, such as kukulkanins A and B, have been isolated from natural sources like Mimosa tenuefolia. These compounds are identified using various spectroscopic techniques and their structures confirmed by X-ray crystallography, highlighting the role of methoxychalcones in natural product chemistry (Domínguez et al., 1989).
2. Nonlinear Optical Properties
Methoxychalcones exhibit significant nonlinear optical properties. For instance, studies on 4-Br-4'-Methoxychalcone demonstrate its potential in nonlinear optical applications, including second harmonic generation (Zhang et al., 1990).
3. Photon-Mode Erasable Optical Memory Systems
The photochromism of methoxychalcones like 2-hydroxy-4'-methoxychalcone has been explored for photon-mode erasable optical memory systems. These compounds show potential for nondestructive readout capabilities and are fatigue resistant, making them suitable for repeated write-and-erase cycles (Horiuchi et al., 2000).
4. Antitumor Activities
Some methoxychalcones, like 2'-hydroxy-2,4,6-trimethoxy-5',6'-naphthochalcone (HMNC-74), have demonstrated antitumor activities. They inhibit clonogenicity of cancer cells, induce cell cycle arrest, and trigger apoptotic cell death, indicating their potential in cancer therapy (Lee et al., 2014).
5. Anti-Inflammatory Effects
Methoxychalcones have shown anti-inflammatory effects, for example, by inhibiting lipopolysaccharide-induced expression of inducible nitric oxide synthase and tumor necrosis factor-alpha in cell cultures, which can have therapeutic implications in inflammatory diseases (Ban et al., 2004).
6. Chemical Actinometry
Methoxychalcones like 2-hydroxy-4'-methoxychalcone serve as chemical actinometers. Their quantum yields for photochemical conversion demonstrate stable features against changes in light intensity, temperature, or substrate concentration, making them useful in measuring UV light intensity (Matsushima et al., 1994).
7. Mass Spectrometry and Structural Characterization
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been employed to differentiate isomeric methoxychalcones. This technique, supported by theoretical calculations, is instrumental in understanding the structural aspects of methoxychalcones and their biological and pharmacological properties (Zhang et al., 2018).
8. Antileishmanial Activities
Encapsulation of methoxychalcones in polymeric nanoparticles has improved their antileishmanial activities. For example, 2′,6′-dihydroxy-4′-methoxychalcone shows increased activity against Leishmania amazonensis in vitro and in vivo, suggesting potential for developing new antileishmanial drugs (Torres-Santos et al., 1999).
9. Crystal Growth and Characterization
Methoxychalcones like 4-Br-4'-methoxychalcone have been studied for their crystal growth and characterization, important for applications in organic nonlinear optical materials (Zhang et al., 1990).
10. Photochromism Studies
The photochromic properties of methoxychalcones have been investigated, demonstrating their potential as safe and environmentally friendly photochromic materials. Studies on composites, like those with mesoporous silicate, reveal their coloring-discoloring processes under different conditions (Takakazu et al., 2011).
Properties
IUPAC Name |
3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTRSTWJBWJEFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001033428 | |
| Record name | 2-Methoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001033428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5416-70-6 | |
| Record name | 2-Methoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001033428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


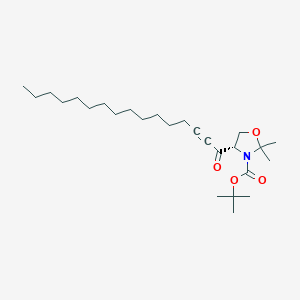
![N-[(E)-(6-bromoimidazo[1,2-a]pyridin-2-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide](/img/structure/B7852688.png)
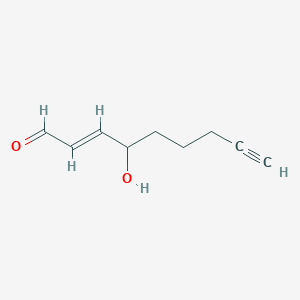


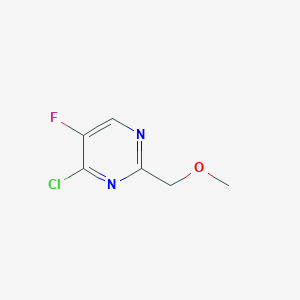

![4-[4-(Methanesulfonylmethyl)benzoyl]morpholine](/img/structure/B7852744.png)
